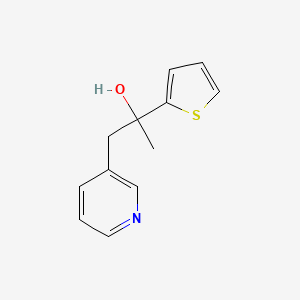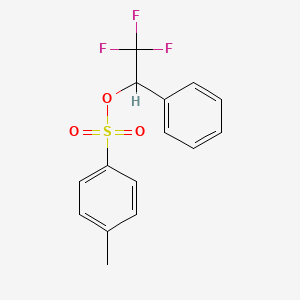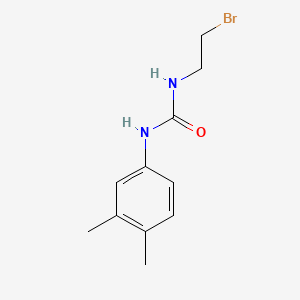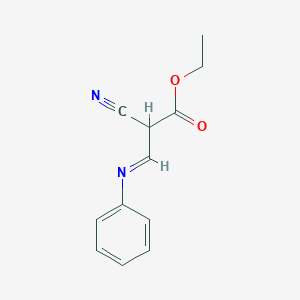![molecular formula C13H20N6OS B14006364 N-{2-[(9-Butyl-9H-purin-6-yl)sulfanyl]ethyl}-N'-methylurea CAS No. 92100-66-8](/img/structure/B14006364.png)
N-{2-[(9-Butyl-9H-purin-6-yl)sulfanyl]ethyl}-N'-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(9-Butyl-9H-purin-6-yl)sulfanyl]ethyl}-N’-methylurea is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a butyl group and a sulfanyl ethyl chain, which is further connected to a methylurea moiety. The unique structure of this compound makes it of interest in various scientific research fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(9-Butyl-9H-purin-6-yl)sulfanyl]ethyl}-N’-methylurea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of cyclization reactions involving appropriate precursors such as aminoimidazole and formamide derivatives.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.
Attachment of the Sulfanyl Ethyl Chain: The sulfanyl ethyl chain can be attached through a nucleophilic substitution reaction using ethyl thiol and an appropriate leaving group on the purine ring.
Formation of the Methylurea Moiety: The final step involves the reaction of the sulfanyl ethyl purine derivative with methyl isocyanate to form the desired N-{2-[(9-Butyl-9H-purin-6-yl)sulfanyl]ethyl}-N’-methylurea.
Industrial Production Methods
Industrial production of N-{2-[(9-Butyl-9H-purin-6-yl)sulfanyl]ethyl}-N’-methylurea may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[(9-Butyl-9H-purin-6-yl)sulfanyl]ethyl}-N’-methylurea can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the sulfanyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group or the purine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as thiols or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine derivatives with various functional groups.
Applications De Recherche Scientifique
N-{2-[(9-Butyl-9H-purin-6-yl)sulfanyl]ethyl}-N’-methylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-{2-[(9-Butyl-9H-purin-6-yl)sulfanyl]ethyl}-N’-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
N-{2-[(9-Butyl-9H-purin-6-yl)sulfanyl]ethyl}-N’-methylurea can be compared with other purine derivatives, such as:
Adenosine: A naturally occurring purine nucleoside involved in various physiological processes.
Caffeine: A stimulant that acts as an adenosine receptor antagonist.
Allopurinol: A medication used to treat gout by inhibiting xanthine oxidase.
Uniqueness
The uniqueness of N-{2-[(9-Butyl-9H-purin-6-yl)sulfanyl]ethyl}-N’-methylurea lies in its specific structural features, such as the butyl group and the sulfanyl ethyl chain, which confer distinct chemical and biological properties compared to other purine derivatives.
Propriétés
Numéro CAS |
92100-66-8 |
|---|---|
Formule moléculaire |
C13H20N6OS |
Poids moléculaire |
308.41 g/mol |
Nom IUPAC |
1-[2-(9-butylpurin-6-yl)sulfanylethyl]-3-methylurea |
InChI |
InChI=1S/C13H20N6OS/c1-3-4-6-19-9-18-10-11(19)16-8-17-12(10)21-7-5-15-13(20)14-2/h8-9H,3-7H2,1-2H3,(H2,14,15,20) |
Clé InChI |
AHYQIZSWSLGFBT-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C=NC2=C1N=CN=C2SCCNC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol](/img/structure/B14006290.png)

acetic acid](/img/structure/B14006295.png)



![[1-(4-fluorophenyl)-1-phenylprop-2-ynyl] N,N-dimethylcarbamate](/img/structure/B14006313.png)





![[2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate](/img/structure/B14006331.png)

